molecular formula C16H21ClN4O3 B5090474 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide

Katalognummer B5090474
Molekulargewicht: 352.81 g/mol
InChI-Schlüssel: WWRBPWHULPWMPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. This compound was first developed by Cephalon Inc. and has since been the subject of numerous scientific studies. In

Wirkmechanismus

CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in several cellular processes, including apoptosis, inflammation, and oxidative stress. In neurodegenerative diseases, the JNK pathway is overactivated, leading to neuronal damage and death. By inhibiting the JNK pathway, CEP-1347 can prevent or slow down the progression of these diseases.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects. In preclinical studies, CEP-1347 has been shown to reduce neuronal damage and death, decrease inflammation, and improve motor function. CEP-1347 has also been shown to increase the levels of several neurotrophic factors, which can promote neuronal survival and growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CEP-1347 in lab experiments is its specificity for the JNK pathway. CEP-1347 does not affect other signaling pathways, which can reduce the risk of off-target effects. However, one of the limitations of using CEP-1347 is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

Several future directions for the research on CEP-1347 can be identified. First, further preclinical studies are needed to determine the optimal dosage and administration route for CEP-1347. Second, clinical trials are needed to determine the safety and efficacy of CEP-1347 in humans. Third, the potential therapeutic applications of CEP-1347 in other diseases, such as stroke and traumatic brain injury, should be explored. Fourth, the development of new analogs of CEP-1347 with improved solubility and bioavailability can further enhance its therapeutic potential.
Conclusion
In conclusion, CEP-1347 is a small molecule inhibitor that has shown promising therapeutic potential in neurodegenerative diseases. Its specificity for the JNK pathway and neuroprotective effects make it a promising candidate for further development. Further research is needed to determine its optimal dosage, safety, and efficacy in humans, as well as its potential therapeutic applications in other diseases.

Synthesemethoden

The synthesis of CEP-1347 involves a series of chemical reactions starting from 2-chlorobenzoyl chloride and 1-piperazineethanol. The final product is obtained through the reaction of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide with methanesulfonic acid. The process of synthesizing CEP-1347 has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Several preclinical studies have shown that CEP-1347 has neuroprotective effects, which can prevent or slow down the progression of these diseases. CEP-1347 has also been shown to have anti-inflammatory properties, which can further contribute to its therapeutic potential.

Eigenschaften

IUPAC Name

N'-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3/c1-18-14(22)15(23)19-6-7-20-8-10-21(11-9-20)16(24)12-4-2-3-5-13(12)17/h2-5H,6-11H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRBPWHULPWMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-methylethanediamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.